molecular formula C9H6ClF5O2S B1428417 3-Chloro-5-(pentafluorosulfur)cinnamic acid CAS No. 1240261-79-3

3-Chloro-5-(pentafluorosulfur)cinnamic acid

Cat. No.: B1428417
CAS No.: 1240261-79-3
M. Wt: 308.65 g/mol
InChI Key: ADQRQYHWENNZEP-OWOJBTEDSA-N
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Description

3-Chloro-5-(pentafluorosulfur)cinnamic acid is a chemical compound with the molecular formula C9H6ClF5O2S and a molecular weight of 308.66 g/mol . This compound is characterized by the presence of a chlorine atom and a pentafluorosulfur group attached to a cinnamic acid backbone.

Preparation Methods

The synthesis of 3-Chloro-5-(pentafluorosulfur)cinnamic acid typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3-chlorocinnamic acid with pentafluorosulfur chloride in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at a controlled temperature to ensure complete conversion of the starting materials .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

3-Chloro-5-(pentafluorosulfur)cinnamic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo substitution reactions where the chlorine atom or the pentafluorosulfur group is replaced by other functional groups.

Scientific Research Applications

3-Chloro-5-(pentafluorosulfur)cinnamic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(pentafluorosulfur)cinnamic acid involves its interaction with specific molecular targets and pathways. The presence of the chlorine atom and the pentafluorosulfur group can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions may result in the modulation of enzymatic activities or the alteration of cellular processes .

Comparison with Similar Compounds

3-Chloro-5-(pentafluorosulfur)cinnamic acid can be compared with other similar compounds, such as:

The presence of both the chlorine atom and the pentafluorosulfur group in this compound makes it unique and potentially more versatile in various scientific applications .

Properties

IUPAC Name

(E)-3-[3-chloro-5-(pentafluoro-λ6-sulfanyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF5O2S/c10-7-3-6(1-2-9(16)17)4-8(5-7)18(11,12,13,14)15/h1-5H,(H,16,17)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQRQYHWENNZEP-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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